molecular formula C9H12ClNO2 B8059013 5-Aminomethyl-2-methyl-benzoic acid hydrochloride

5-Aminomethyl-2-methyl-benzoic acid hydrochloride

Cat. No.: B8059013
M. Wt: 201.65 g/mol
InChI Key: KRNYWFXHXWYQOY-UHFFFAOYSA-N
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Description

5-Aminomethyl-2-methyl-benzoic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It is a derivative of benzoic acid, featuring an amino group (-NH2) attached to the benzene ring and a methyl group (-CH3) at the 2-position of the benzene ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-2-methyl-benzoic acid hydrochloride typically involves the following steps:

  • Starting Material: : The synthesis begins with 2-methylbenzoic acid as the starting material.

  • Amination: : The carboxylic acid group (-COOH) of 2-methylbenzoic acid is converted to an amine group (-NH2) through amination reactions. This can be achieved using reagents such as ammonia or ammonium salts under specific reaction conditions.

  • Hydrochloride Formation: : The resulting 5-aminomethyl-2-methyl-benzoic acid is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Aminomethyl-2-methyl-benzoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form nitro compounds or other oxidized derivatives.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:
  • Oxidation: : Nitro derivatives, carboxylic acids, and other oxidized products.

  • Reduction: : Amines and other reduced derivatives.

  • Substitution: : Nitrobenzoic acids, halobenzoic acids, and other substituted benzoic acids.

Scientific Research Applications

5-Aminomethyl-2-methyl-benzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: : Investigated for its potential therapeutic properties, including its use as an antifibrinolytic agent.

  • Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

5-Aminomethyl-2-methyl-benzoic acid hydrochloride is structurally similar to other aminomethylbenzoic acids, such as 4-aminomethylbenzoic acid (PAMBA). the presence of the methyl group at the 2-position distinguishes it from its analogs and contributes to its unique chemical properties and biological activities.

List of Similar Compounds

  • 4-Aminomethylbenzoic acid (PAMBA)

  • 3-Aminomethylbenzoic acid

  • 2-Aminomethylbenzoic acid

  • 3,4-Diaminobenzoic acid

Properties

IUPAC Name

5-(aminomethyl)-2-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(5-10)4-8(6)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNYWFXHXWYQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-5-(trifluoromethylcarbonylamino-methyl)benzoic acid (15 mmol; 4.00 g), 1 M NaOH (36 mL) and THF (40 mL) was stirred at rt for 3 h. 4 M aq. HCl solution (5 mL) was added. Concentration under reduced pressure gave the sub-title compound as a mixture with NaCl which was used without further purification in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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